molecular formula C13H14N2O2S B11491837 N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide

N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B11491837
M. Wt: 262.33 g/mol
InChI Key: ZSKNXSRJGUAGLF-UHFFFAOYSA-N
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Description

N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a molecular formula of C13H13N3O4S and a molecular weight of 307.325 Da

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-pyridineethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the growth and proliferation of microbial or cancer cells .

Comparison with Similar Compounds

  • 2-Nitro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-(pyridin-4-yl)pyridin-4-amine

Comparison: N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a pyridine ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may share some functional groups but differ in their overall structure and reactivity .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H14N2O2S/c16-18(17,13-4-2-1-3-5-13)15-11-8-12-6-9-14-10-7-12/h1-7,9-10,15H,8,11H2

InChI Key

ZSKNXSRJGUAGLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2

Origin of Product

United States

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